molecular formula C10H8O2 B1600815 2,3-Dihydro-1,4-naphthoquinone CAS No. 21545-31-3

2,3-Dihydro-1,4-naphthoquinone

Cat. No.: B1600815
CAS No.: 21545-31-3
M. Wt: 160.17 g/mol
InChI Key: ZWGGJMFMHQHTFR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two carbonyl groups at the 1 and 4 positions and a hydrogenated 2,3-double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,4-naphthoquinone. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out in a high-pressure reactor to ensure efficient conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-naphthoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell death. This property is exploited in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1,4-naphthoquinone is unique due to its hydrogenated 2,3-double bond, which imparts distinct chemical reactivity compared to its parent compound and other derivatives. This feature allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

2,3-Dihydro-1,4-naphthoquinone (also known as 2,3-dihydronaphthoquinone) is a derivative of naphthoquinone that exhibits a variety of biological activities. This compound has garnered attention for its potential therapeutic applications due to its multifaceted mechanisms of action, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

The biological activity of this compound can be attributed to several key mechanisms:

  • Redox Activity : Like other naphthoquinones, it participates in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is crucial for its anticancer effects as it can lead to apoptosis in malignant cells .
  • Electrophilic Nature : The compound's electrophilicity allows it to form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can disrupt cellular functions and contribute to its cytotoxic effects .
  • Enzyme Inhibition : this compound has been shown to inhibit various enzymes involved in cancer progression and inflammation, including topoisomerases and proteasomes .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • Cell Viability Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving squamous cancer cell lines (SCC-9 and SCC-25), this compound derivatives showed dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 50 µM .
  • Mechanistic Insights : The anticancer effect is partly mediated through the induction of apoptosis. In vitro studies revealed that treatment with this compound led to increased apoptotic cell populations compared to untreated controls .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

  • Bacterial Inhibition : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, disk diffusion assays showed substantial inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/ml .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes through ROS generation .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity:

  • Cytokine Production : Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in macrophages. The IC50 values for inhibition were reported as low as 0.04 µM .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect/Outcome Reference
AnticancerIC50: 10–50 µM against SCC cells
AntimicrobialEffective against S. aureus (inhibition zone: 20 mm)
Anti-inflammatoryIL-1β inhibition IC50: 0.04 µM

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxicity in Cancer Therapy : A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity in prostate cancer cell lines compared to standard chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction via ROS generation .
  • Antimicrobial Efficacy : In clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), derivatives showed significant bacteriostatic effects with minimal inhibitory concentrations ranging from 30 to 125 µg/ml .

Properties

IUPAC Name

2,3-dihydronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGGJMFMHQHTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467177
Record name 2,3-Dihydro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21545-31-3
Record name 2,3-Dihydro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the general procedure, a solution of naphthoquinone (50 mg, 0.31 mmol) and rac-32 (10.0 mg, 0.0063 mmol, 2.0 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 72 h. Filtration of the reaction mixture and evaporation of the solvent gave the crude product, which was purified by column chromatography (30% EtOAc in hexane, silica gel) to give 47 (45 mg, 89%) as a 2:1 mixture of 2,3-dihydronaphthalene-1,4-dione and 1,4-dihydronaphthalene-1,4-diol. 1H NMR (300 MHz, acetone-d6, 2,3-dihydronaphthalene-1,4-dione33): δ 8.00-7.97 (m, 2H), 7.83-7.81 (m, 2H), 3.11 (s, 4H); 1,4-(dihydronaphthalene-1,4-diol34): δ 8.32 (bs, 2H), 8.18-8.15 (m, 2H), 7.47-7.43 (m, 2H), 6.73 (s, 2H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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